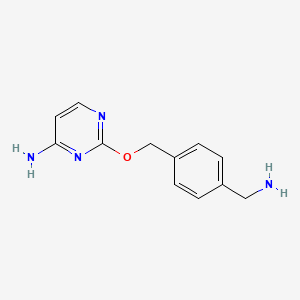

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

概要

説明

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is an organic compound with the molecular formula C12H14N4O. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

作用機序

Target of Action

It is suggested that it can be used as a protein tag for tagging your protein of interest (poi) .

Mode of Action

It is mentioned that it can be used as a protein tag , which suggests that it may bind to proteins of interest and enable their detection or manipulation.

Biochemical Pathways

Given its potential use as a protein tag , it may be involved in pathways related to protein synthesis, modification, or degradation, depending on the proteins it is used to tag.

Result of Action

As a potential protein tag , its effects would likely depend on the specific proteins it is used to tag and the experimental context.

生化学分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves the reaction of 4-(aminomethyl)benzyl alcohol with pyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

化学反応の分析

Types of Reactions

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while reduction may produce an amine or alcohol .

科学的研究の応用

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein labeling.

Medicine: Investigated for potential therapeutic uses due to its biological activity.

Industry: Utilized in the production of various chemical products

類似化合物との比較

Similar Compounds

- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

- 4-(Aminomethyl)benzyl alcohol

- Pyrimidin-4-amine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

生物活性

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine, also referred to as BC-NH2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and viral infections. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-(aminomethyl)benzyl ether group. Its molecular formula is , with a molecular weight of approximately 244.29 g/mol. The structure can be represented as follows:

Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment, similar to this compound, exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR. These kinases are crucial in various signaling pathways involved in cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Activity

- In Vitro Studies : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For example, studies have shown that derivatives with similar structures demonstrate high inhibitory rates against EGFR at concentrations as low as 10 nM, suggesting a strong potential for anticancer applications .

- Case Study : In a study focusing on the synthesis and biological evaluation of related compounds, several analogs were found to exhibit significant cytotoxicity against hematological malignancies and solid tumors. The most effective compounds demonstrated over 90% inhibition of EGFR activity .

Antiviral Activity

Recent investigations have highlighted the efficacy of 4-(aminomethyl)benzamide derivatives against filoviruses such as Ebola and Marburg viruses. Compounds structurally related to this compound have shown EC50 values below 10 μM, indicating potential as antiviral agents .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzyl and pyrimidine moieties significantly influence biological activity. For instance:

- Substituents on the Benzyl Ring : Variations in substituent groups on the benzyl ring can enhance binding affinity to target kinases.

- Pyrimidine Modifications : Altering functional groups on the pyrimidine ring can affect both solubility and potency.

A detailed comparison of various derivatives is summarized in Table 1.

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Structure A | 0.5 | EGFR |

| Compound B | Structure B | 2.0 | HER2 |

| Compound C | Structure C | 1.5 | PDGFR |

| BC-NH2 | Structure D | TBD | TBD |

特性

IUPAC Name |

2-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQQJAOFCGIVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=NC=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。